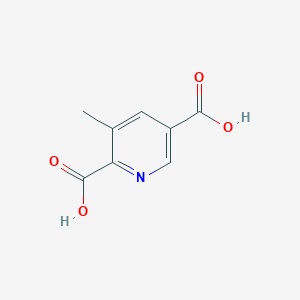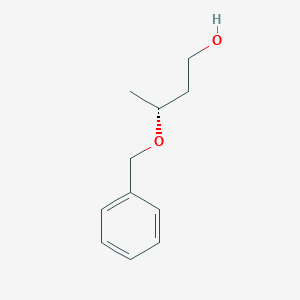
4-(Isonicotinamido)phthalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Isonicotinamido)phthalic acid is a chemical compound with the molecular formula C14H10N2O5 It is known for its unique structure, which includes both phthalic acid and isonicotinamide moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isonicotinamido)phthalic acid typically involves the reaction of isonicotinamide with phthalic anhydride. The reaction is carried out under reflux conditions in a suitable solvent such as acetic acid or dimethylformamide. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated purification systems to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Isonicotinamido)phthalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioamides.
Aplicaciones Científicas De Investigación
4-(Isonicotinamido)phthalic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) and coordination polymers.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Industry: Utilized in the synthesis of advanced materials for applications in catalysis and gas storage.
Mecanismo De Acción
The mechanism of action of 4-(Isonicotinamido)phthalic acid is primarily related to its ability to form coordination complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting the activity of enzymes or disrupting cellular processes. The compound’s structure allows it to bind to specific molecular targets, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
Isonicotinamide: An amide derivative of isonicotinic acid, used in material synthesis and as a ligand in coordination chemistry.
Nicotinamide: An isomer of isonicotinamide, known for its role in biological systems as a precursor to nicotinamide adenine dinucleotide (NAD+).
Phthalic acid: A precursor to many phthalate esters, used in the production of plasticizers and resins.
Uniqueness
4-(Isonicotinamido)phthalic acid is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions and form diverse coordination complexes. This versatility makes it a valuable compound in both fundamental research and practical applications.
Propiedades
Fórmula molecular |
C14H10N2O5 |
|---|---|
Peso molecular |
286.24 g/mol |
Nombre IUPAC |
4-(pyridine-4-carbonylamino)phthalic acid |
InChI |
InChI=1S/C14H10N2O5/c17-12(8-3-5-15-6-4-8)16-9-1-2-10(13(18)19)11(7-9)14(20)21/h1-7H,(H,16,17)(H,18,19)(H,20,21) |
Clave InChI |
LDMMEQRJUXHKES-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1NC(=O)C2=CC=NC=C2)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



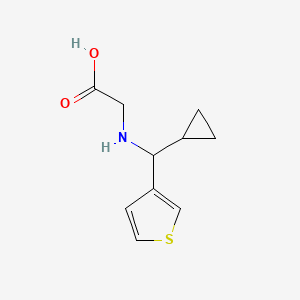
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756349.png)
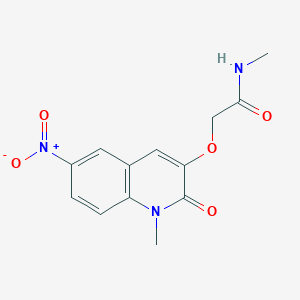
![Tert-butyl 3-(aminomethyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11756355.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11756356.png)
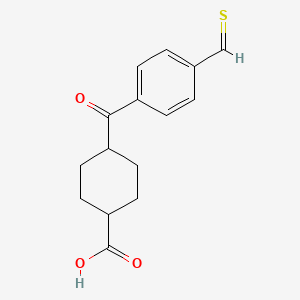
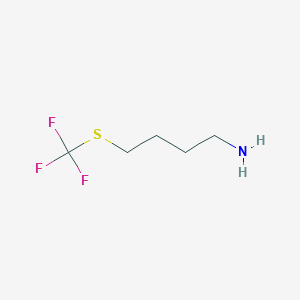
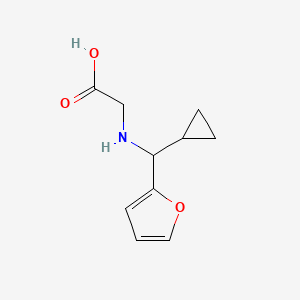
![Tert-butyl[3-ethyl-6-(nitromethyl)bicyclo[3.2.0]hept-3-en-6-yl]acetate](/img/structure/B11756389.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11756398.png)

